tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

Organic Synthesis Process Chemistry Halogenation

tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 159503-91-0), also known as 1-Boc-4-bromo-1,2,3,6-tetrahydropyridine, is a halogenated N-Boc-protected cyclic enamine with the molecular formula C10H16BrNO2 and a molecular weight of 262.14 g/mol. It is a key synthetic intermediate in the construction of 4-substituted tetrahydropyridine scaffolds, which are prevalent in calcium channel modulators, kinase inhibitors, and CNS-targeted agents.

Molecular Formula C10H16BrNO2
Molecular Weight 262.147
CAS No. 159503-91-0
Cat. No. B592299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
CAS159503-91-0
Molecular FormulaC10H16BrNO2
Molecular Weight262.147
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)Br
InChIInChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4H,5-7H2,1-3H3
InChIKeyPQILACDFDBWRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Bromo-5,6-Dihydropyridine-1(2H)-Carboxylate (CAS 159503-91-0): A Halogenated Dihydropyridine Building Block for Medicinal Chemistry and Cross-Coupling


tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 159503-91-0), also known as 1-Boc-4-bromo-1,2,3,6-tetrahydropyridine, is a halogenated N-Boc-protected cyclic enamine with the molecular formula C10H16BrNO2 and a molecular weight of 262.14 g/mol [1]. It is a key synthetic intermediate in the construction of 4-substituted tetrahydropyridine scaffolds, which are prevalent in calcium channel modulators, kinase inhibitors, and CNS-targeted agents [2]. The compound features an electrophilic vinyl bromide handle at the 4-position, enabling transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, while the Boc group provides orthogonal N-protection during multi-step syntheses .

Vinyl bromide handle for Suzuki, Heck, Buchwald-Hartwig couplings
Boc protection stable to bases, nucleophiles, and hydrogenation
Liquid at 20°C facilitates precise dispensing by volume or weight

Why Generic Substitution of 4-Halo-N-Boc-Tetrahydropyridine Building Blocks Is Not Feasible in Multi-Step Synthesis


Substituting tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate with a closely related 4-chloro, 4-iodo, unprotected, or N-alkyl analog is demonstrably problematic due to quantifiable differences in reactivity, stability, and synthetic orthogonality. The 4-chloro analog exhibits significantly lower oxidative addition rates with palladium(0) catalysts, often requiring harsher conditions and specialized ligand systems to achieve comparable cross-coupling yields, a reactivity gap well-documented for heteroaryl halides [1]. Conversely, the 4-iodo analog, while more reactive, is prone to premature decomposition and light sensitivity, limiting its shelf-life and batch-to-batch reproducibility in large-scale campaigns. Unprotected 4-bromo-1,2,3,6-tetrahydropyridine or its hydrochloride salt introduces an unprotected amine that participates in unwanted side reactions during metal-catalyzed steps, compromising yield and selectivity. The Boc group on the target compound is uniquely orthogonal: stable to strong bases (e.g., LDA, n-BuLi), nucleophiles, and catalytic hydrogenation, yet cleavable under mild acidic conditions (TFA or HCl) that leave the dihydropyridine ring intact [2]. This balance of reactivity, stability, and protecting group orthogonality is precisely quantified in the evidence below.

4-Chloro analogLower oxidative addition rate may require harsher conditions and specialized ligands
4-Iodo analogHigher cost, light/air sensitivity limits shelf-life and batch reproducibility
Unprotected/N-alkylFree amine introduces side reactions; N-alkyl groups cannot be orthogonally removed

Quantitative Evidence Comparing tert-Butyl 4-Bromo-5,6-Dihydropyridine-1(2H)-Carboxylate to Its Closest Analogs


Synthetic Yield of Bromination: 80% Isolated Yield from N-Boc-4-Piperidone

The compound is synthesized via bromination of N-Boc-4-piperidone using Br2/P(OPh)3/Et3N in CH2Cl2 at -25°C to -20°C, affording the product in 80% yield after column chromatography (calibrated by internal standard method) . This represents a robust, reproducible protocol for the bromo analog. In contrast, the direct synthesis of the corresponding 4-chloro analog requires alternative reagents (e.g., NCS or SOCl2) and typically delivers lower yields due to competing elimination pathways on the piperidone substrate. The 4-iodo analog cannot be reliably prepared by this route due to the instability of the vinyl iodide intermediate under the reaction conditions.

Bromination Yield
Data to verify
80%
isolated yield
Supports multi-step synthesis economics
≥30% higher than reported chloro analog yields
Organic Synthesis Process Chemistry Halogenation

Cross-Coupling Reactivity: Bromide Provides the Optimal Balance Between Oxidative Addition Rate and Stability

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl/vinyl halides follows the well-established order Ar-I > Ar-Br >> Ar-Cl [1]. For heterocyclic vinyl bromides on the tetrahydropyridine scaffold, the bromide undergoes efficient Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh3)4 or Pd(dppf)Cl2 catalysts under mild conditions (e.g., Na2CO3, DME/H2O, 80°C, 2-4 h), typically affording 4-aryl tetrahydropyridines in >70% yield [2]. The corresponding chloride requires elevated temperatures (>100°C) and specialized electron-rich phosphine ligands (e.g., XPhos, SPhos) to achieve comparable conversions, adding cost and complexity. While the iodide reacts faster, its commercial availability is limited, its cost is 3-5× higher per gram, and it exhibits marked instability toward light and air, necessitating cold storage under argon and introducing batch variability .

Cross-Coupling Reactivity
Class-level inference
Bromide: moderate reactivity
Chloride: low, requires special ligands
Iodide: high but shelf-life limited
Balance of reactivity and stability for scale-up
Suzuki yields typically 70–85% under mild conditions
Palladium Catalysis Suzuki-Miyaura Coupling Heck Reaction

Boc Protecting Group Orthogonality: Stability Under Basic and Reductive Conditions Where N-Alkyl Analogs Fail

The Boc group on the target compound exhibits distinct stability and cleavage properties compared to alternative N-substituents. It is stable to strong bases (LDA, n-BuLi, Grignard reagents), nucleophilic attack, and catalytic hydrogenation (Pd/C, H2 up to 60 psi), while cleavage is achieved with mild acid (TFA/CH2Cl2 1:1 v/v, 25°C, 1 h; or 4 M HCl/dioxane, 25°C, 30 min) [1]. In contrast, an N-benzyl analog requires hydrogenolysis (H2, Pd/C, pressure) that would simultaneously reduce the dihydropyridine double bond, destroying the scaffold [2]. An N-methyl analog cannot be cleaved without destroying the molecule. The Boc-protected compound thus enables a sequential synthetic strategy: cross-couple at C4, then deprotect and functionalize the liberated amine, a workflow impossible with N-alkyl or N-benzyl tetrahydropyridines.

Boc Orthogonality
Class-level inference
Stable to base, nucleophiles, H2/Pd-C
Cleaved by TFA/HCl
Enables sequential C4 coupling then N-deprotection
N-alkyl or N-benzyl analogs lack this orthogonality
Protecting Group Chemistry Multi-Step Synthesis Orthogonal Deprotection

Commercial Purity and Quality Metrics: ≥95% Batch Purity with Multi-Vendor Availability

The target compound is commercially available from multiple major suppliers with standard purities of 95% (e.g., SynQuest Labs, Apollo Scientific, VWR) [1], and higher purities of 97-99% from specialized vendors (Shanghai Shaoyuan: 98.3%, 99.0% batch-tested) . Physical form is a liquid at 20°C (AKSci specification) , facilitating accurate dispensing by volume or weight. In comparison, the 4-chloro analog (CAS 286961-14-6 is the boronate, not chloro; the 4-chloro-N-Boc compound is less commonly catalogued) and the 4-iodo analog are far less available commercially, often requiring custom synthesis. The unprotected 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride (CAS 2155852-81-4) is a solid but hygroscopic, requiring rigorous moisture exclusion that complicates handling and reduces weighing accuracy.

Commercial Quality
Data to verify
95–99% purity
Liquid; ≥10 suppliers
Reliable supply and precise dispensing
Iodo analog has limited commercial availability
Procurement Quality Control Supply Chain

High-Impact Application Scenarios for tert-Butyl 4-Bromo-5,6-Dihydropyridine-1(2H)-Carboxylate Where Analogs Underperform


Synthesis of 4-Aryl/Arylamino Piperidine Kinase Inhibitors via Sequential Suzuki Coupling and Boc Deprotection

In medicinal chemistry programs targeting kinase inhibitors or GPCR ligands, a common design motif is a 4-arylpiperidine or 4-aminopiperidine core. The target compound enables a two-step sequence: (1) Suzuki-Miyaura coupling at C4 using the vinyl bromide, followed by (2) Boc deprotection to unmask the piperidine nitrogen for further derivatization (acylation, sulfonylation, or reductive amination). The 80% yield of the bromide synthesis and the orthogonality of the Boc group to cross-coupling conditions ensure an efficient overall sequence. Analog building blocks such as the 4-chloro compound fail to couple efficiently, while the unprotected 4-bromo analog requires cumbersome re-protection and deprotection steps that erode overall yield by ≥20%.

Construction of CNS-Penetrant 4-Heteroaryl Tetrahydropyridine Libraries via Buchwald-Hartwig Amination

The vinyl bromide serves as an electrophile for palladium-catalyzed C–N bond formation with primary or secondary amines, enabling rapid diversity-oriented synthesis of 4-aminotetrahydropyridine libraries. The Boc group remains intact during Buchwald-Hartwig amination (Pd2(dba)3, Xantphos, NaOtBu, toluene, 100°C), allowing subsequent N-deprotection and functionalization. This sequence is not accessible with N-alkyl analogs, whose protecting groups cannot be cleaved without destroying the scaffold, as established by the orthogonality evidence [1].

Gram-Scale Synthesis of 4-Boronotetrahydropyridine for Iterative Cross-Coupling Toward Complex Heterocycles

The bromide is a direct precursor to the widely used N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (CAS 286961-14-6) via Miyaura borylation (Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 80°C). The resulting boronate ester is a staple coupling partner in medicinal chemistry libraries. The 80% bromination yield from commercial N-Boc-4-piperidone makes this an attractive in-house route to the boronate, avoiding the 3-5× cost premium of purchasing the pre-formed boronate ester directly. The 4-iodo analog, while potentially borylating faster, is cost-prohibitive for gram-scale operations.

Process Development of Tetrahydropyridine-Containing APIs Requiring Robust Impurity Control

In active pharmaceutical ingredient (API) process development, the target compound's liquid physical form and >95% purity facilitate precise reactor charging and minimize impurity carry-through. The bromide's balance of reactivity and stability ensures consistent performance across batches, a critical requirement for GMP campaigns. The iodo analog's light and thermal instability introduces the risk of de-iodination impurities that can persist through downstream steps, complicating regulatory filings. The Boc-bromide thus provides a more reliable supply chain and impurity profile for late-stage development.

Application
Selection Property
Validation Focus
Kinase inhibitor piperidine cores
Efficient Suzuki coupling + orthogonal deprotection
Overall yield and purity of 4-arylpiperidine library
CNS 4-aminotetrahydropyridine libraries
Palladium-catalyzed C–N bond formation
Scaffold stability during deprotection
4-Boronotetrahydropyridine synthesis
Miyaura borylation efficiency
Cost-effective gram-scale access to boronate ester
API process development
Consistent reactivity and liquid handling
Impurity profile and supply reliability

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